[(1-Benzyl-piperidin-2-ylmethyl)-amino]-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(1-benzylpiperidin-2-yl)methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-15(19)11-16-10-14-8-4-5-9-17(14)12-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZWEXNEBAFPDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CNCC(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation
The synthesis begins with the construction of the piperidine core. A widely adopted method involves cyclocondensation reactions using δ-amino alcohols or δ-keto acids. For example, reductive amination of δ-keto esters with ammonium acetate in methanol under hydrogen gas (50 psi) yields piperidine-2-carboxylate derivatives with >80% efficiency. Alternative routes employ organozinc-mediated cyclizations , where zinc reagents facilitate the formation of the six-membered ring via intramolecular coupling.
Key Reaction Conditions:
Benzylation at the 1-Position
Introducing the benzyl group at the piperidine nitrogen typically involves alkylation reactions with benzyl halides. For instance, treatment of piperidine-2-carboxylate with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile achieves 85–90% substitution at the 1-position. Competing side reactions, such as over-alkylation, are mitigated by using a 1:1 molar ratio of piperidine to benzyl bromide.
Optimization Data:
Aminomethylation at the 2-Position
Functionalizing the 2-position with an aminomethyl group requires Mannich-type reactions or reductive amination . A two-step protocol is preferred:
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Chloromethylation : Treat 1-benzylpiperidine with paraformaldehyde and hydrochloric acid (HCl) to generate the 2-chloromethyl intermediate.
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Amination : React the chloromethyl derivative with aqueous ammonia (NH₃) at 60°C, yielding the 2-aminomethyl product in 75% isolated yield.
Alternative methods employ copper-catalyzed coupling with benzylamine derivatives, though this approach requires stringent oxygen-free conditions.
Acetic Acid Moiety Conjugation
The final step involves coupling the aminomethyl group to acetic acid. Carbodiimide-mediated activation (e.g., EDC/HOBt) in dichloromethane (DCM) is the most reliable method, achieving 70–80% conversion. For industrial applications, mixed anhydride methods using isobutyl chloroformate offer superior scalability, with yields exceeding 85% under optimized conditions.
Comparative Analysis of Coupling Methods:
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| EDC/HOBt | DMAP | DCM | 78 | 95 | |
| Mixed anhydride | Isobutyl-Cl | THF | 86 | 97 | |
| DCC/NHS | - | DMF | 65 | 90 |
Industrial Production Methods
Scale-up synthesis prioritizes continuous flow reactors to enhance heat transfer and reduce reaction times. For example, a three-stage continuous process achieves 92% overall yield by integrating piperidine cyclization, benzylation, and acetic acid conjugation in tandem. Critical challenges include:
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Purification : Chromatography on silica gel (ethyl acetate/hexane, 3:7) removes unreacted intermediates.
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Crystallization : Recrystallization from ethanol/water mixtures improves purity to >99%.
Analytical Characterization
Orthogonal techniques validate structural integrity and purity:
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NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) confirms benzyl (δ 7.3–7.4 ppm) and piperidine (δ 3.1–3.3 ppm) protons.
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HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) show a single peak at 6.2 min, confirming >98% purity.
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Mass Spectrometry : HRMS (ESI+) calculates [M+H]⁺ = 303.1804 (observed: 303.1801).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(1-Benzyl-piperidin-2-ylmethyl)-amino]-acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium azide or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or halogenated derivatives.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals.
- Antimicrobial Properties : Research indicates significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for notable strains are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 75 |
| Escherichia coli | <125 |
| Pseudomonas aeruginosa | 150 |
This suggests its potential as an antimicrobial agent, especially against Gram-positive bacteria.
- Antiviral Potential : Similar compounds have shown efficacy against viral pathogens, indicating that modifications in the piperidine structure could enhance antiviral activity.
Medicine
- Therapeutic Applications : The compound is being explored for its potential therapeutic uses in treating conditions such as:
- Cancer : Piperidine derivatives have shown anticancer activity through mechanisms such as apoptosis induction in tumor cells.
- Neurodegenerative Diseases : Investigated for cholinesterase inhibition, which is relevant for Alzheimer's disease treatment.
Case Study 1: Antimicrobial Efficacy
A study tested [(1-Benzyl-piperidin-2-ylmethyl)-amino]-acetic acid against multiple bacterial strains, confirming its effectiveness particularly against Bacillus subtilis and Escherichia coli. These findings highlight its broad-spectrum antimicrobial activity.
Case Study 2: Antiviral Potential
In vitro studies on piperidine derivatives suggest that structural modifications can enhance antiviral activity. Further exploration of this compound's efficacy against viral infections is warranted based on these preliminary findings.
Mechanism of Action
The mechanism by which [(1-Benzyl-piperidin-2-ylmethyl)-amino]-acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Research Findings and Validation
Pharmacophore Model Validation
The HypoGen model () achieved a 99% significance level in Fisher’s randomization test, confirming its reliability. Compounds mapping to HBAL, HY, and RA features (like the target compound) showed correlation coefficients >0.80, indicating strong predictive power for RT inhibition .
Binding Mode Analysis
Biological Activity
[(1-Benzyl-piperidin-2-ylmethyl)-amino]-acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure features a piperidine ring with a benzyl group and an amino-acetic acid moiety, which contributes to its diverse biological interactions. Its molecular formula is with a molecular weight of 302.4 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate neurotransmitter reuptake, enhancing the availability of key neurotransmitters in the synaptic cleft, which may lead to therapeutic effects in neurological disorders.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized in the following table:
| Pathogen | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 75 |
| Escherichia coli | <125 |
| Pseudomonas aeruginosa | 150 |
| Enterococcus faecalis | 125 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has been investigated for anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models .
Neuroprotective Potential
The compound's interaction with neurotransmitter receptors suggests potential neuroprotective effects. Preliminary studies have shown promise in treating conditions such as Alzheimer's disease and Parkinson's disease through cholinesterase inhibition and modulation of amyloid-beta aggregation .
Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial efficacy of various piperidine derivatives, this compound was found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for further development into antibiotics .
Study 2: Neuroprotective Effects
A recent investigation focused on the neuroprotective properties of the compound in vitro. The results demonstrated that it could significantly reduce neuronal cell death induced by oxidative stress, suggesting its role as a potential therapeutic agent for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
